Betanine

Description

Properties

IUPAC Name |

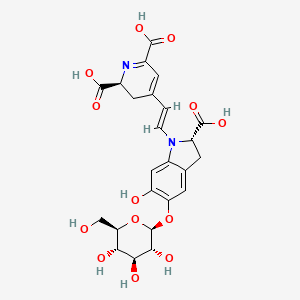

(2S)-4-[(E)-2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27-31H,4-5,8H2,(H,32,33)(H,34,35)(H,36,37)/b2-1+/t12-,14-,17+,18+,19-,20+,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMLKIKAUFEMLE-FTNGGYTGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(C=C1C=CN2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997924 |

Source

|

| Record name | Betanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-95-2 |

Source

|

| Record name | Betanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJC992ZP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Betanin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betanin, a principal betacyanin pigment derived from the beetroot (Beta vulgaris), is a water-soluble nitrogenous compound responsible for its characteristic deep red-violet hue. Beyond its application as a natural colorant in the food and pharmaceutical industries, betanin has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of betanin. It details experimental protocols for its extraction, purification, and analytical quantification. Furthermore, this guide elucidates the key signaling pathways modulated by betanin, particularly its role in the activation of the Nrf2 antioxidant response pathway and the inhibition of the NF-κB inflammatory pathway, supported by visual diagrams and a summary of its biological activities.

Chemical Structure and Identification

Betanin is a glycosidic indole (B1671886) derivative. Its chemical structure consists of a betanidin (B1384155) aglycone linked to a glucose molecule. The chromophore responsible for its color is betalamic acid.

Table 1: Chemical Identification of Betanin

| Identifier | Value |

| IUPAC Name | (2S)-4-[2-[(2S)-2-carboxy-5-(β-D-glucopyranosyloxy)-2,3-dihydro-6-hydroxy-1H-indol-1-yl]ethenyl]-2,3-dihydro-2,6-pyridinedicarboxylic acid |

| Chemical Formula | C₂₄H₂₆N₂O₁₃[1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 550.47 g/mol [1][2][4][5][6][7][10] |

| CAS Number | 7659-95-2[1][2][3][4][5][11] |

Physicochemical Properties

Betanin's utility and biological activity are dictated by its physicochemical properties, particularly its solubility and stability under various conditions.

Solubility

Betanin is a hydrophilic molecule, readily soluble in water and aqueous solutions. Its solubility in ethanol (B145695) is limited, though ethanol-water mixtures are commonly used for extraction.[12][13][14][15][16]

Stability

The stability of betanin is a critical factor in its application and is influenced by pH, temperature, light, and oxygen.

-

pH: Betanin is most stable in the pH range of 4 to 6.[12] Its color is bright bluish-red between pH 4 and 5, shifting to blue-violet as the pH increases.[14] At alkaline pH levels, it degrades via hydrolysis, resulting in a yellow-brown color.[12][14]

-

Temperature: Thermal degradation of betanin follows first-order reaction kinetics.[2][3] Its stability decreases significantly with increasing temperature. For instance, at pH 5.8, the half-life of betanin in beet juice is approximately 154.3 minutes at 61.5°C, which drops to 7.3 minutes at 100°C.[10]

-

Light and Oxygen: Exposure to light and oxygen accelerates the degradation of betanin.[12][17] Therefore, it is often used in products with a short shelf life, frozen products, or those sold in a dry state.[17] The presence of antioxidants like ascorbic acid and sequestrants can mitigate oxidative degradation.[17]

Table 2: Quantitative Data on Betanin Stability

| Condition | Parameter | Value | Reference |

| Optimal pH Stability | pH Range | 4.0 - 6.0 | [12] |

| Thermal Degradation | Half-life at 61.5°C (pH 5.8) | 154.3 min | [10] |

| Half-life at 75.5°C (pH 5.8) | 47.4 min | [10] | |

| Half-life at 85.5°C (pH 5.8) | 21.7 min | [10] | |

| Half-life at 100°C (pH 5.8) | 7.3 min | [10] | |

| Half-life at 75°C | 2.3 h | [4] |

Antioxidant Properties

Betanin is a potent antioxidant, capable of scavenging a variety of free radicals. Its antioxidant activity is often quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Antioxidant Activity of Betanin

| Assay | Parameter | Value | Reference |

| DPPH | IC₅₀ | 3.4 - 8.4 µM (for various betalains) | [7][18][19] |

| ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | 2.7 ± 0.2 (for betalamic acid) | [12] |

| Peroxynitrite Scavenging | IC₅₀ | 19.2 µM | [18] |

| Inhibition of Linoleic Acid Peroxidation | IC₅₀ | 0.4 µM | [12][18] |

| TBARS (ONOO⁻-dependent lipid peroxidation) | IC₅₀ | 36.0 µM | [20] |

Experimental Protocols

Extraction and Purification of Betanin from Beetroot

This protocol describes a common method for the extraction and purification of betanin from fresh beetroot.

Materials:

-

Fresh red beetroots

-

Methanol/water (80/20 v/v)

-

50 mM Ascorbic acid

-

Glacial acetic acid

-

Centrifuge

-

Column for chromatography (e.g., normal phase)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Wash and chop fresh red beetroots.

-

Extract the chopped beetroot with a methanol/water (80/20 v/v) solution containing 50 mM ascorbic acid at a solid-to-liquid ratio of 1:5 (g/mL). The pH of the extraction solvent should be adjusted to 5.5.[1]

-

Perform the extraction for 30 minutes under continuous mechanical stirring, with nitrogen bubbling and protection from light to minimize degradation.[1]

-

Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to remove solid plant material.[1]

-

Collect the supernatant and subject it to column chromatography for purification. A suitable elution solvent mixture is methanol/water/glacial acetic acid (9/0.3/0.7 v/v/v).[1]

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Pool the pure fractions containing betanin and concentrate them under vacuum at 35°C using a rotary evaporator.[1]

-

Freeze-dry the concentrated extract to obtain purified betanin powder.[1]

HPLC Analysis of Betanin

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Solvent B: Acetonitrile.

Procedure:

-

Prepare a standard solution of betanin and the sample for analysis.

-

Set the detection wavelength to 538 nm.[1]

-

Set the flow rate to 0.5 mL/min.[1]

-

Use the following gradient elution profile:[1]

-

0-4 min: 100% A

-

4-20 min: Linear gradient from 0% to 14% B in A

-

20-25 min: 14% B

-

25-30 min: Linear gradient from 14% to 50% B

-

30-34 min: Linear gradient from 50% to 100% B

-

34-40 min: 100% B

-

-

Inject the sample and record the chromatogram.

-

Identify and quantify the betanin peak by comparing the retention time and peak area with the standard.

DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 250 µM in 80% methanol).

-

Betanin sample solutions at various concentrations.

-

Ascorbic acid (as a positive control).

-

Spectrophotometer.

Procedure:

-

Prepare a 250 µM solution of DPPH in 80% methanol.[1]

-

Add the betanin sample solution (e.g., 10 µM) to the DPPH solution.[1]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance at 518 nm.[20]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of betanin required to scavenge 50% of the DPPH radicals).

Biological Activity and Signaling Pathways

Betanin exerts its biological effects primarily through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Nrf2-ARE Antioxidant Pathway Activation

Betanin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3][11][13][17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Betanin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[11] The activation of this pathway is a key mechanism behind betanin's hepatoprotective and anticarcinogenic effects.[2][11]

NF-κB Inflammatory Pathway Inhibition

Betanin has been shown to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Betanin can inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of these inflammatory mediators.[5] This mechanism contributes to its anti-inflammatory properties.

Conclusion

Betanin is a multifaceted natural compound with a well-defined chemical structure and a range of physicochemical properties that are crucial for its applications. Its significant antioxidant and anti-inflammatory activities, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, underscore its potential as a therapeutic agent in various diseases characterized by oxidative stress and inflammation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this promising molecule in drug development and other scientific disciplines.

References

- 1. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/antioxidant enzymes in human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/antioxidant enzymes in human liver cell lines | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Application of Betalains: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ijpsat.org [ijpsat.org]

- 15. researchgate.net [researchgate.net]

- 16. journalijpss.com [journalijpss.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Betanin Biosynthesis Pathway in Beta vulgaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the betanin biosynthesis pathway in Beta vulgaris (beetroot). Betanin, the primary red-violet pigment in beetroot, is a betalain compound with significant potential in the food and pharmaceutical industries due to its vibrant color and potent antioxidant properties. This document details the core biochemical steps, key enzymes, and regulatory aspects of its synthesis, presenting quantitative data and experimental methodologies to support further research and application.

The Core Biosynthetic Pathway

Betanin biosynthesis is a branched pathway originating from the amino acid tyrosine. The process can be conceptually divided into two main branches: the synthesis of the chromophore, betalamic acid, and the conversion of tyrosine to cyclo-DOPA. The spontaneous condensation of these two intermediates forms betanidin (B1384155), which is then glycosylated to yield betanin.

The key enzymatic steps are:

-

Tyrosine Hydroxylation: Tyrosine is hydroxylated to L-DOPA (L-3,4-dihydroxyphenylalanine). This reaction can be catalyzed by a tyrosinase or a polyphenol oxidase (PPO).

-

DOPA Oxidation and Cyclization: L-DOPA is oxidized to dopaquinone, which then undergoes spontaneous cyclization to form cyclo-DOPA. This step is also mediated by a tyrosinase.

-

Cyclo-DOPA Glycosylation: Cyclo-DOPA is glycosylated by cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) to form cyclo-DOPA 5-O-glucoside.

-

Betalamic Acid Formation: In a parallel branch, L-DOPA undergoes extradiol cleavage by DOPA 4,5-dioxygenase (DOD) to form 4,5-seco-DOPA, which then spontaneously cyclizes to form betalamic acid.

-

Condensation: Betalamic acid spontaneously condenses with cyclo-DOPA 5-O-glucoside to form betanidin 5-O-glucoside, more commonly known as betanin. Alternatively, betalamic acid can condense with cyclo-DOPA to form betanidin, which is then glycosylated by betanidin 5-O-glucosyltransferase (B5GT) or betanidin 6-O-glucosyltransferase (B6GT) to form betanin or gomphrenin I, respectively.

Pathway Visualization

Caption: The core betanin biosynthesis pathway in Beta vulgaris.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in betanin biosynthesis.

Table 1: Kinetic Properties of Key Enzymes in Betanin Biosynthesis

| Enzyme | Substrate | Km (µM) | Vmax (units/mg protein) | Optimal pH | Optimal Temperature (°C) |

| Tyrosinase (mushroom) | L-Tyrosine | 200-300 | Varies | 6.0-7.0 | 25-30 |

| Tyrosinase (mushroom) | L-DOPA | 300-500 | Varies | 6.0-7.0 | 25-30 |

| DOPA 4,5-dioxygenase (A. muscaria) | L-DOPA | 22 | 1.5 | 8.0 | 30 |

| Betanidin 5-O-glucosyltransferase (D. bellidiformis) | Betanidin | 150 | 0.012 | 7.5 | 30 |

| Betanidin 5-O-glucosyltransferase (D. bellidiformis) | UDP-glucose | 250 | 0.012 | 7.5 | 30 |

Note: Kinetic data for Beta vulgaris-specific enzymes is limited; values are often derived from homologous enzymes in other species.

Table 2: Betalain Content in Beta vulgaris Tissues

| Tissue | Betacyanin (mg/g FW) | Betaxanthin (mg/g FW) |

| Red Beetroot Peel | 1.5 - 2.8 | 0.5 - 1.2 |

| Red Beetroot Flesh | 0.4 - 1.3 | 0.2 - 0.6 |

| Yellow Beetroot Flesh | < 0.05 | 0.3 - 0.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of betanin biosynthesis.

Quantification of Betalains by HPLC

Objective: To separate and quantify betacyanins (e.g., betanin) and betaxanthins in plant extracts.

Materials:

-

Plant tissue (e.g., beetroot)

-

Extraction buffer: 80% methanol, 20% water, with 50 mM ascorbic acid

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 1% formic acid in water

-

Mobile Phase B: 1% formic acid in acetonitrile

-

Betanin standard

Procedure:

-

Homogenize 1 g of fresh plant tissue in 10 mL of extraction buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Inject 20 µL of the filtered extract into the HPLC system.

-

Elute with a linear gradient from 5% to 30% B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor absorbance at 538 nm for betacyanins and 480 nm for betaxanthins.

-

Quantify betanin by comparing the peak area to a standard curve generated with a betanin standard.

DOPA 4,5-Dioxygenase (DOD) Activity Assay

Objective: To measure the enzymatic activity of DOD by monitoring the formation of betalamic acid.

Materials:

-

Enzyme extract (from plant tissue or recombinant expression)

-

Reaction buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate: 2 mM L-DOPA

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 900 µL of reaction buffer and 50 µL of enzyme extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of 2 mM L-DOPA.

-

Immediately monitor the increase in absorbance at 412 nm (the absorbance maximum of betalamic acid) for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of betalamic acid (ε = 38,000 M⁻¹ cm⁻¹).

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in the betanin biosynthesis pathway.

Materials:

-

Plant tissue

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

Primers for target genes (e.g., BvDOD, BvB5GT) and a reference gene (e.g., actin)

-

SYBR Green qPCR master mix

Procedure:

-

Extract total RNA from plant tissue using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up qPCR reactions containing SYBR Green master mix, cDNA template, and forward and reverse primers.

-

Perform qPCR with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the results using the ΔΔCt method to determine the relative expression levels of the target genes.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for studying betanin biosynthesis.

Regulatory Mechanisms

The biosynthesis of betanin is tightly regulated by genetic and environmental factors.

-

Genetic Regulation: The expression of key genes, such as those encoding DOD and glucosyltransferases, is a primary control point. Transcription factors, potentially from the MYB family, are thought to regulate the coordinated expression of these genes.

-

Environmental Factors: Light and sucrose (B13894) have been shown to induce betalain accumulation. This suggests the involvement of light-responsive and sugar-signaling pathways in regulating the betanin biosynthesis pathway. For instance, high light conditions can upregulate the expression of biosynthetic genes.

-

Hormonal Control: Plant hormones such as jasmonic acid and salicylic (B10762653) acid can also influence betalain production, often as part of the plant's defense response.

Regulatory Influence Diagram

Caption: Key regulatory inputs influencing betanin biosynthesis.

Conclusion and Future Directions

The betanin biosynthesis pathway in Beta vulgaris is a well-characterized but complex process involving several key enzymatic and spontaneous steps. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing betanin production in beetroot or introducing its synthesis into other organisms for use as a natural colorant and high-value pharmaceutical compound. Future research should focus on the definitive identification and characterization of all Beta vulgaris-specific enzymes, the elucidation of the complete transcriptional regulatory network, and the optimization of production through synthetic biology approaches. The detailed protocols and data presented herein provide a solid foundation for these future endeavors.

An In-depth Technical Guide to the Natural Sources of Betanin and Related Betalains (B12646263)

Introduction

Betalains are a class of water-soluble, nitrogen-containing pigments derived from the amino acid tyrosine.[1][2] They are responsible for the vibrant yellow, orange, red, and violet colors found in the flowers, fruits, leaves, and roots of many plants.[1] Betalains are divided into two main structural groups: the red-violet betacyanins and the yellow-orange betaxanthins.[1][3] The most studied betalain is betanin, a betacyanin extracted from red beet roots, which is commonly used as a natural food colorant (E162).[3][4]

A unique characteristic of betalains is their taxonomic significance. They are found almost exclusively in plants of the order Caryophyllales, where they replace the more common anthocyanin pigments.[1][3] Notably, betalains and anthocyanins have never been found to coexist in the same plant, making their distribution a key chemotaxonomic marker.[1][2] Beyond their role as pigments, betalains are gaining significant attention from researchers and drug development professionals for their potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[2][5] This guide provides a comprehensive overview of the primary natural sources of betalains, quantitative data on their content, the biosynthetic pathway, and detailed experimental protocols for their extraction and analysis.

Primary Natural Sources of Betalains

Betalains are synthesized by approximately 17 families of plants within the Caryophyllales order.[3] While many species produce these pigments, only a few are considered significant edible or commercial sources.

-

Beetroot (Beta vulgaris L.): The most well-known and commercially utilized source of betalains, particularly the red betacyanin, betanin.[1][3] The deep red color of the taproot is due to a high concentration of these pigments, with betacyanins typically constituting 75–95% of the total betalain content.[3] However, the characteristic earthy flavor of beetroot, caused by geosmin, can be a drawback for some applications.[3]

-

Prickly Pear (Opuntia spp.): The fruits of various cactus species, such as Opuntia ficus-indica, are rich sources of betalains.[2][5] Depending on the cultivar, the fruit pulp can be a vibrant purple, red, or orange, containing a mixture of betacyanins and betaxanthins like indicaxanthin (B1234583).[6][7]

-

Amaranth (B1665344) (Amaranthus spp.): Certain species of amaranth, often grown as leafy vegetables or grains, are notable for their high betalain content in their leaves and inflorescences.[2][5][8] Studies have shown amaranth to possess significantly high antioxidant content, which is correlated with its betalain concentration.[6][9]

-

Dragon Fruit (Hylocereus spp.): Also known as pitaya, the fruits of these cacti, especially red-fleshed varieties like Hylocereus polyrhizus, are a rich source of betacyanins.[3][7] They lack the earthy flavor of beetroot, making them an attractive alternative source.[5]

-

Swiss Chard (Beta vulgaris L. ssp. cicla): A close relative of beetroot, the colorful stems and leaves of Swiss chard varieties contain a mixture of betacyanins and betaxanthins, contributing to their red and yellow hues.[2][3]

-

Other Sources: Less common edible sources include the tubers of Ulluco (Ullucus tuberosus) and the flowers of plants like Celosia (Celosia argentea) and Bougainvillea .[3][7][8] Betalains have also been identified in some higher-order fungi, such as those from the genera Amanita and Hygrocybe.[1][3]

Data Presentation: Quantitative Betalain Content

The concentration and composition of betalains vary significantly depending on the species, cultivar, growing conditions, and plant part.[2][3] The following tables summarize quantitative data from various studies.

Table 1: Betalain Content in Primary Natural Sources

| Plant Source | Plant Part | Betacyanin Content | Betaxanthin Content | Total Betalain Content | Key Compounds | Reference(s) |

| Beetroot (Beta vulgaris) | Root (Fresh Weight) | 364.93 mg/L | 249.40 mg/L | 614.33 mg/L | Betanin, Vulgaxanthin I | [10] |

| Beetroot (Beta vulgaris) | Root (Fresh Weight) | - | - | 200–2100 mg/kg | Betanin, Isobetanin | [3] |

| Beetroot (Beta vulgaris) | Root (Fresh Weight) | - | - | 650-800 µg/g (Field-grown) | Betanin, Vulgaxanthin I | [11] |

| Beetroot (Beta vulgaris) | Root (Dry Weight) | 3.234 mg/g (Betanin) | 2.135 mg/g (Dopamine-bx) | 10.649 mg/g | Betanin, Isobetanin | [12] |

| Beetroot (Beta vulgaris) | Peel (Dry Weight) | - | - | 0.29 - 1.44 mg/g | - | [13] |

| Prickly Pear (Opuntia ficus-indica) | Fruit Pulp | High | High | - | Indicaxanthin | [6][12] |

| Amaranth (Amaranthus spp.) | Leaves | High | High | - | Amaranthin | [6][8][9] |

Note: Direct comparison of values can be challenging due to different analytical methods, units, and extraction procedures used across studies.

Betalain Biosynthesis Pathway

Betalains are synthesized from L-tyrosine through a series of enzymatic and spontaneous reactions.[1][14] The pathway is initiated by the hydroxylation of tyrosine and bifurcates to produce the precursors for both betacyanins and betaxanthins.

-

Formation of L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This step is catalyzed by cytochrome P450 enzymes, such as CYP76AD1.[3][15]

-

Pathway Bifurcation: From L-DOPA, the pathway splits.

-

Betalamic Acid Synthesis: L-DOPA undergoes extradiol ring cleavage by DOPA 4,5-dioxygenase (DODA), which then spontaneously cyclizes to form betalamic acid, the chromophore common to all betalain pigments.[1][3][14]

-

cyclo-DOPA Synthesis: In parallel, L-DOPA is oxidized to form cyclo-DOPA, a reaction also catalyzed by CYP76AD family enzymes.[15]

-

-

Formation of Betacyanins and Betaxanthins:

-

Betacyanins: Betalamic acid spontaneously condenses with cyclo-DOPA to form the red-violet aglycone, betanidin (B1384155).[14] Betanidin is then typically glycosylated, for example, by betanidin 5-O-glucosyltransferase (B5GT), to form betanin (betanidin 5-O-β-glucoside).[14][16]

-

Betaxanthins: Betalamic acid spontaneously condenses with various amino acids or amines (e.g., proline or glutamine) to form the yellow-orange betaxanthins, such as indicaxanthin or vulgaxanthin.[1][8]

-

Experimental Protocols

The following sections detail common methodologies for the extraction, purification, and quantification of betalains from plant sources.

A. Betalain Extraction Methodologies

Due to their hydrophilic nature, betalains can be effectively extracted using water or aqueous alcohol solutions.[17] The choice of method depends on the desired scale, efficiency, and preservation of pigment integrity.

1. Protocol for Conventional Solvent Extraction (Maceration)

This is a widely used method due to its simplicity.[18]

-

1. Sample Preparation:

-

2. Extraction:

-

a. Weigh the prepared plant material and place it in a flask protected from light (e.g., an amber flask or one wrapped in aluminum foil).

-

b. Add an extraction solvent at a solid-to-liquid ratio of approximately 1:5 to 1:10 (w/v).[19] Common solvents include:

-

Methanol (B129727)/water (80:20, v/v)[19]

-

Ethanol (B145695)/water (50:50, v/v)[17]

-

-

c. To enhance stability, add an antioxidant like ascorbic acid (e.g., 50 mM) or acidify the solvent with citric acid.[13][19] Adjusting the pH to around 5.5 can also improve stability.[19]

-

d. Agitate the mixture using a mechanical stirrer or orbital shaker for a set duration (e.g., 30 minutes to 3 hours).[17][19] Maintain a controlled temperature (e.g., room temperature or slightly elevated, up to 52°C) as high temperatures can degrade betalains.[13][17]

-

-

3. Recovery:

-

a. Separate the solid plant material from the liquid extract by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).[19]

-

b. Filter the supernatant through a suitable filter paper (e.g., Whatman No. 1) to remove any remaining fine particles.[17]

-

c. The resulting liquid is the crude betalain extract. Store it at 4°C in the dark for short-term use or freeze for long-term storage.

-

2. Protocol for Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to disrupt cell walls, enhancing extraction efficiency.[17]

-

1. Sample Preparation: Prepare the plant material as described in the conventional method.

-

2. Extraction:

-

a. Combine the sample with the extraction solvent (e.g., 25% ethanol in water) in a suitable vessel.[17]

-

b. Place the vessel in an ultrasonic bath (e.g., 28 kHz, 80 W).[17]

-

c. Perform sonication for a specified duration (e.g., 90 minutes) at a controlled temperature (e.g., 37°C for betaxanthins, 52°C for betacyanins).[17]

-

-

3. Recovery: Centrifuge and filter the extract as described previously.

B. Betalain Purification Protocol

Column chromatography is frequently used to purify betanin and other betalains from crude extracts.[19]

-

1. Column Preparation:

-

a. Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel for normal-phase chromatography (NPC) or Sephadex gel for size-exclusion chromatography.[19]

-

b. Equilibrate the column with the chosen elution solvent.

-

-

2. Sample Loading:

-

a. Concentrate a portion of the crude extract under vacuum at a low temperature (e.g., 35°C).[19]

-

b. Load the concentrated sample onto the top of the prepared column.

-

-

3. Elution:

-

a. Elute the column with an appropriate solvent system. A reported system for NPC is a mixture of methanol/water/glacial acetic acid (9:0.3:0.7, v/v/v).[19]

-

b. Collect the eluate in fractions.

-

-

4. Monitoring and Collection:

-

a. Continuously monitor the separation of colored bands down the column.

-

b. Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure compound of interest.

-

-

5. Final Step:

-

a. Pool the pure fractions.

-

b. Concentrate the pooled solution under vacuum at low temperature and then freeze-dry to obtain a purified betalain powder.[19]

-

C. Betalain Quantification and Analysis

1. Protocol for Spectrophotometric Quantification

This method provides a rapid estimation of total betacyanin and betaxanthin content.[2]

-

1. Sample Preparation: Dilute the crude or purified extract with a suitable buffer or deionized water to ensure the absorbance reading is within the linear range of the spectrophotometer.[10]

-

2. Absorbance Measurement:

-

3. Calculation:

-

a. Calculate the betalain content (BC) in mg/L using the Beer-Lambert law and specific extinction coefficients. The following formula is commonly used: BC (mg/L) = [A * DF * MW * 1000] / (ε * L) Where:

-

A = Absorbance at the specific wavelength (corrected for impurities if needed).

-

DF = Dilution Factor.

-

MW = Molecular Weight (Betanin: 550 g/mol ; Indicaxanthin: 308 g/mol ).

-

ε = Molar extinction coefficient (Betanin in water: 60,000 L/mol·cm; Indicaxanthin in water: 48,000 L/mol·cm).

-

L = Path length of the cuvette (typically 1 cm).

-

-

2. Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

HPLC allows for the separation, identification, and precise quantification of individual betalain compounds.[2]

-

1. System and Conditions:

-

a. Column: Use a reversed-phase C18 column.[2]

-

b. Mobile Phase: Employ a gradient elution using two solvents. Typically, Solvent A is an acidic aqueous solution (e.g., water with 0.1% formic or acetic acid) and Solvent B is an organic solvent (e.g., methanol or acetonitrile).[2]

-

c. Detector: Use a Photodiode Array (PDA) or UV-Vis detector set to monitor the characteristic wavelengths (e.g., 538 nm for betacyanins, 480 nm for betaxanthins).[2]

-

-

2. Sample Preparation:

-

a. Filter the extract through a 0.45 µm syringe filter before injection to remove particulates.

-

-

3. Analysis:

-

a. Inject the sample into the HPLC system.

-

b. Identify individual betalain compounds by comparing their retention times and spectral data with those of authentic standards.

-

c. Quantify the compounds by creating a calibration curve using known concentrations of pure standards.

-

References

- 1. Betalain - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sources of Betalains | Semantic Scholar [semanticscholar.org]

- 8. paspk.org [paspk.org]

- 9. Bioactive Betalain Extracts from Cactus Pear Fruit Pulp, Beetroot Tubers, and Amaranth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijirt.org [ijirt.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Engineering Betalain Biosynthesis in Tomato for High Level Betanin Production in Fruits [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Betanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanin, the primary betacyanin pigment found in red beet (Beta vulgaris), is a water-soluble nitrogen-containing compound responsible for its characteristic red-violet color. Beyond its application as a natural food colorant (E162), betanin has garnered significant interest in the scientific community for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which betanin exerts its antioxidant effects, encompassing direct free-radical scavenging and the modulation of intracellular antioxidant defense pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of betanin's mode of action.

Core Antioxidant Mechanisms of Betanin

Betanin's antioxidant activity is attributed to two primary mechanisms:

-

Direct Free Radical Scavenging: Betanin can directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through various chemical reactions.

-

Upregulation of Endogenous Antioxidant Systems: Betanin can also enhance the body's own antioxidant defenses by activating key signaling pathways, most notably the Nrf2-ARE pathway.

Direct Free Radical Scavenging

The chemical structure of betanin, featuring phenolic and cyclic amine groups, makes it an excellent electron and hydrogen atom donor, enabling it to effectively quench free radicals.[1][2] The primary mechanisms involved in this direct scavenging activity are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT).[3]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, betanin donates a hydrogen atom to a free radical, thereby neutralizing it. The phenolic hydroxyl groups on the cyclo-DOPA moiety are key sites for this activity.

Sequential Proton Loss Electron Transfer (SPLET)

In polar solvents, the SPLET mechanism is often more favorable.[3] This process involves the deprotonation of betanin, followed by the transfer of an electron to the free radical.

Modulation of the Nrf2-ARE Signaling Pathway

Betanin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a critical mechanism for cellular protection against oxidative stress.[4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Betanin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[5][7] This can be mediated by the phosphorylation of kinases such as AKT, JNK, and ERK.[4][5] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[4][8]

Quantitative Antioxidant Activity of Betanin

The antioxidant capacity of betanin has been quantified using various in vitro assays. The following table summarizes key findings from the literature. It is important to note that values can vary depending on the specific experimental conditions.

| Assay | Result for Betanin | Reference(s) |

| DPPH Radical Scavenging Activity | EC50 values ranging from 3.4 to 8.4 µM. | [9] |

| IC50 values reported as 4.88 µM and in another study as 49.18 µM for natural betanin. | [10][11] | |

| ABTS Radical Scavenging Activity | TEAC values as high as 4.7 ± 0.3. The stoichiometry of scavenging increases with pH. | [9][12] |

| TEAC value of 15.35. | [3] | |

| Ferric Reducing Antioxidant Power (FRAP) | Effective in reducing Fe³⁺ to Fe²⁺. FRAP value reported as 11.82. | [3][9] |

| Oxygen Radical Absorbance Capacity (ORAC) | Demonstrates significant oxygen radical absorbance capacity. ORAC value reported as 10.52. | [3][9] |

EC50 (half maximal effective concentration): The concentration of an antioxidant required to scavenge 50% of the free radicals. TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

Experimental Protocols for Key Antioxidant Assays

The following are detailed methodologies for key experiments commonly used to assess the antioxidant activity of compounds like betanin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The solution should have an absorbance of around 1.0 at 517 nm. Store in the dark.[13][14]

-

Test Sample Solutions: Prepare a series of dilutions of betanin in the same solvent.

-

Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.

-

-

Assay Procedure:

-

To a cuvette or a well of a microplate, add a defined volume of the test sample or standard.[13][15]

-

Add an equal volume of the DPPH working solution to initiate the reaction.[13]

-

Include a blank containing the solvent and the DPPH solution.[13]

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13][16]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[13][14]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

Determine the EC50 value by plotting the percentage of inhibition against the concentration of the test compound.[9]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[17][18][19]

-

ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17][19]

-

Test Sample and Standard Solutions: Prepare serial dilutions of betanin and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[9]

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation:

-

FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1][8][20][21]

-

Test Sample and Standard Solutions: Prepare dilutions of betanin and a series of ferrous sulfate (B86663) (FeSO₄) standards.

-

-

Assay Procedure:

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

Use the standard curve to determine the FRAP value of the sample, expressed as Fe²⁺ equivalents.[21]

-

Conclusion

Betanin exhibits a robust and multifaceted antioxidant mechanism, acting as both a direct scavenger of free radicals and an indirect modulator of cellular antioxidant defenses through the Nrf2 signaling pathway. Its ability to donate hydrogen atoms and electrons makes it a potent neutralizer of a wide range of reactive species. Furthermore, its capacity to upregulate the expression of endogenous antioxidant enzymes provides a secondary, and potentially more prolonged, protective effect. The quantitative data from various in vitro assays consistently demonstrate its significant antioxidant capacity. This comprehensive understanding of betanin's antioxidant mechanisms underscores its potential for applications in the development of functional foods, nutraceuticals, and therapeutic agents aimed at mitigating oxidative stress-related conditions. Further research into the in vivo bioavailability and metabolism of betanin will be crucial in fully elucidating its health benefits.

References

- 1. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/antioxidant enzymes in human liver cell lines | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. marinebiology.pt [marinebiology.pt]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. assaygenie.com [assaygenie.com]

Spectroscopic Properties of Betanin in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of betanin in an aqueous solution. Betanin, the primary red-violet pigment found in beetroot (Beta vulgaris), is a betalain compound with significant interest in the food and pharmaceutical industries due to its natural origin and potential health benefits. Understanding its spectroscopic behavior is crucial for its quantification, stability assessment, and application in various scientific and industrial contexts.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic parameters for betanin in aqueous solutions, compiled from various scientific sources.

Table 1: UV-Visible Absorption Properties of Betanin in Aqueous Solution

| Parameter | Value | Notes |

| Maximum Absorption Wavelength (λmax) | 533 - 538 nm | The peak of the main absorption band in the visible region.[1][2][3][4][5][6] |

| Molar Absorptivity (ε) | ~60,000 L·mol⁻¹·cm⁻¹ | In water, at the maximum absorption wavelength.[2][3] |

| Secondary Absorption Band (UV region) | 270 - 280 nm | Attributed to the cyclo-DOPA residue of the molecule.[5][7] |

Table 2: Fluorescence Properties of Betanin in Aqueous Solution

| Parameter | Value | Notes |

| Fluorescence Emission | Weak | Betanin, as a betacyanin, exhibits significantly less fluorescence compared to betaxanthins.[7][8][9] |

| Fluorescence Quantum Yield (Φf) | ~0.0007 | A very low quantum yield has been reported in water, indicating inefficient fluorescence.[10] |

| Excited-State Lifetime | 6.4 ps | An extremely short lifetime for the excited state in water.[7] |

| Reported Emission Maximum | ~608 nm | Observed upon excitation at 535 nm after chromatographic separation. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of betanin. The following are standard protocols for its extraction and characterization.

Extraction of Betanin from Beetroot for Spectroscopic Analysis

This protocol describes a common method for obtaining a betanin-rich aqueous extract from fresh beetroot.

Materials:

-

Fresh red beetroots

-

Distilled or deionized water

-

Blender or homogenizer

-

Centrifuge and centrifuge tubes

-

Filter paper (e.g., Whatman No. 1)

-

Volumetric flasks

-

pH meter

-

Citric acid or other appropriate buffer for pH adjustment (optional)

Procedure:

-

Sample Preparation: Wash the beetroots thoroughly to remove any dirt. Peel and chop them into small pieces.

-

Homogenization: Add the chopped beetroots to a blender with a specific ratio of distilled water (e.g., 1:2 w/v, beetroot to water).[1] Homogenize until a smooth puree is obtained.

-

Extraction: Transfer the puree to a beaker and stir for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or slightly elevated, up to 60°C, to enhance extraction without significant degradation).[1] The pH of the extraction medium can be adjusted to the stable range of betanin (pH 4-6) using a suitable buffer if required.

-

Separation: Centrifuge the mixture at a moderate speed (e.g., 4000 rpm for 15 minutes) to pellet the solid plant material.

-

Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.

-

Storage: Store the resulting aqueous betanin extract in a dark container at low temperatures (e.g., 4°C) to minimize degradation prior to analysis.

UV-Visible Spectrophotometric Analysis of Betanin

This protocol details the procedure for quantifying betanin in an aqueous extract using UV-Visible spectrophotometry.

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Sample Dilution: Dilute the prepared betanin extract with distilled water to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.0).[1]

-

Wavelength Scan: Perform a wavelength scan from the UV to the visible region (e.g., 200-800 nm) to identify the maximum absorption wavelength (λmax), which should be around 535 nm for betanin.[1]

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the determined λmax.

-

Quantification (using Beer-Lambert Law): The concentration of betanin can be calculated using the Beer-Lambert law: A = εbc Where:

Betanin Degradation Pathway

Betanin is susceptible to degradation under various conditions, including exposure to heat, light, and certain pH levels. The primary degradation pathways involve hydrolysis, decarboxylation, and dehydrogenation.

Caption: Major degradation pathways of betanin in aqueous solution.

The degradation of betanin typically follows first-order kinetics.[11] The primary hydrolytic degradation cleaves the aldimine bond to yield yellow betalamic acid and colorless cyclo-DOPA-5-O-glucoside.[11] Thermal stress can also lead to dehydrogenation, forming the yellow pigment neobetanin, or decarboxylation, resulting in orange-red decarboxybetanin.[12] Enzymatic or acidic conditions can cause deglycosylation to form betanidin.[12]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the extraction and spectroscopic characterization of betanin from beetroot.

Caption: Workflow for betanin extraction and UV-Vis analysis.

References

- 1. chimie.ucv.ro [chimie.ucv.ro]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Conical intersections and the weak fluorescence of betalains - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

Betanin (CAS Number 7659-95-2): A Comprehensive Physicochemical and Biological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanin, a red-violet betacyanin pigment, is the primary coloring agent in beetroot (Beta vulgaris). Identified by the CAS number 7659-95-2, betanin has garnered significant interest in the pharmaceutical and nutraceutical industries not only for its properties as a natural colorant but also for its potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties of betanin, detailed experimental protocols for its analysis, and an exploration of its engagement with key cellular signaling pathways.

Physicochemical Data

The following tables summarize the key physicochemical properties of betanin.

Table 1: General and Physical Properties of Betanin

| Property | Value | Source(s) |

| CAS Number | 7659-95-2 | [1][2][3] |

| Molecular Formula | C₂₄H₂₆N₂O₁₃ | [1][4][5] |

| Molecular Weight | 550.47 g/mol | [2][4][6] |

| Appearance | Red to purplish-red paste or powder; Red crystalline powder | [5][7] |

| Melting Point | 187 - 200 °C; 252 °C (decomposition) | [5][8][9] |

| Boiling Point | 172 °C at 13 mmHg | [8][9] |

| Solubility | Soluble in water and DMSO; slightly soluble in ethanol. | [2][6][7][10] |

Table 2: Spectral and Chromatographic Data of Betanin

| Property | Value | Source(s) |

| UV-Vis (λmax) | 533 - 538 nm in water | [11][12][13] |

| FTIR (cm⁻¹) | Key peaks at ~3359 (O-H stretch), ~1716 (C=O stretch), ~1243 (C-O stretch of carboxylic acid), ~1037 and ~987 (ether linkage), and ~879 (C-C of carboxylic acid). | [8][12][14] |

| ¹H NMR (in D₂O, ppm) | Signals between 6.9-7.0 (aromatic H4 and H7), ~8.2 (H11), ~5.8 (H12 of imino group), and ~6.2 (H18 of betalamic acid moiety). | [15][16] |

| pKa | Estimated values for carboxylic acid groups are around 1.5-3.4, and for the phenolic OH group is ~8.5. | [14][17] |

Experimental Protocols

Extraction and Purification of Betanin from Beetroot

This protocol describes a common method for the extraction and subsequent purification of betanin.

-

Preparation of Plant Material: Fresh beetroots are washed, peeled, and finely chopped or juiced.

-

Extraction: The beetroot material is macerated in an acidified aqueous or ethanolic solution (e.g., water/ethanol with a small percentage of acetic or citric acid to maintain a pH between 4 and 5) to enhance stability. The extraction is typically carried out at room temperature with agitation, protected from light to prevent degradation.

-

Clarification: The crude extract is centrifuged or filtered to remove solid plant debris.

-

Purification: The clarified extract can be further purified using techniques such as column chromatography (e.g., with a C18 stationary phase) or semi-preparative HPLC to isolate betanin from other betalains (B12646263) and plant components.[7][18]

UV-Visible Spectrophotometry for Quantification

UV-Vis spectrophotometry is a straightforward method for quantifying betanin content.

-

Sample Preparation: A purified betanin sample is dissolved in a suitable solvent, typically distilled water or a buffer solution with a pH between 4 and 5.

-

Measurement: The absorbance of the solution is measured at the maximum absorption wavelength (λmax) of betanin, which is approximately 538 nm.[13]

-

Quantification: The concentration of betanin can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of betanin, b is the path length of the cuvette, and c is the concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to assess the purity of a betanin sample and to separate it from its isomers and degradation products.

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: Detection is performed at the λmax of betanin (around 538 nm).[7]

-

Analysis: The retention time and peak area are used to identify and quantify betanin and any impurities.

Biological Activity and Signaling Pathways

Betanin exhibits significant biological activity, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with key cellular signaling pathways.

Nrf2-ARE Antioxidant Response Pathway

Betanin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1][6][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by an inducer like betanin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and detoxification enzymes.

NF-κB Inflammatory Pathway

Betanin has been shown to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Betanin can inhibit this process, thereby reducing the inflammatory response.

Experimental Workflow for Investigating Betanin's Effect on Signaling Pathways

The following diagram outlines a typical experimental workflow to study the impact of betanin on cellular signaling pathways in a cell culture model.

Conclusion

Betanin is a multifaceted natural compound with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation underscores its potential as a lead compound in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic applications of this promising molecule.

References

- 1. Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/antioxidant enzymes in human liver cell lines | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/a… [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. Therapeutic Application of Betalains: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits | MDPI [mdpi.com]

- 6. Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/antioxidant enzymes in human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chimie.ucv.ro [chimie.ucv.ro]

- 9. [PDF] Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/antioxidant enzymes in human liver cell lines | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy: Institute of Food Science and Biotechnology [ilb.uni-hohenheim.de]

- 14. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Extraction and Purification of Betanin from Red Beetroots and Synthesis of Co(Ii), Cu(Ii) and Zn(Ii) Based Betanin Metal Complexes [etd.aau.edu.et]

- 19. tandfonline.com [tandfonline.com]

The Dawn of a New Class of Pigments: A Technical Guide to the Discovery and History of Betalains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betalains (B12646263) are a class of water-soluble, nitrogen-containing pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) hues found in a select group of plants, most notably within the order Caryophyllales, and in some higher fungi.[1][2] Their discovery and characterization represent a fascinating chapter in the history of natural product chemistry, distinguished by their unique chemical structure and biosynthetic pathway, which sets them apart from the more ubiquitous anthocyanin pigments.[3][4] This technical guide provides an in-depth exploration of the discovery and history of betalain pigments, complete with quantitative data, detailed experimental protocols, and visualizations of the key biosynthetic and signaling pathways.

A Historical Journey: The Unraveling of Betalain Chemistry

The story of betalains begins with the common beet (Beta vulgaris), from which the name "betalain" is derived.[3] For a long time, the chemical nature of the pigments responsible for the deep red of beetroot was a mystery, often being mistaken for nitrogenous anthocyanins.[4] The pivotal work that unveiled the true nature of these compounds began in the late 1950s in the laboratory of André Dreiding at the University of Zurich.[5]

A crucial breakthrough came in 1960 when Dr. Tom Mabry, then a postdoctoral researcher in Dreiding's lab, successfully isolated and began to unravel the chemical structure of these pigments.[3][4] This marked the definitive point where betalains were recognized as a distinct class of natural pigments, structurally and chemically unrelated to anthocyanins.[3] One of the key distinguishing features identified was the presence of nitrogen in the betalain structure, a feature absent in anthocyanins.[3]

The collaborative efforts of Dreiding, Hugo Wyler, and Mabry were instrumental in the complete structural elucidation of betanin, the primary red-violet pigment from beets.[6] Their meticulous work, employing techniques that were state-of-the-art at the time, laid the foundation for all subsequent research on betalain chemistry and biosynthesis. The term "betalain" itself was formally introduced in 1968 by Mabry and Dreiding to encompass both the red-violet betacyanins and the yellow betaxanthins.[7]

A Timeline of Key Discoveries:

| Year | Discovery | Key Researchers |

| Late 1950s | Pioneering chemical investigations into beet pigments begin. | André Dreiding's Laboratory |

| 1960 | First isolation and initial structural discovery of betacyanins. | Tom Mabry |

| 1968 | The term "betalain" is formally introduced. | Tom Mabry and André Dreiding |

| Late 20th Century | Elucidation of the biosynthetic pathway from tyrosine. | Various researchers |

| Early 21st Century | Identification of key enzymes in the biosynthetic pathway (e.g., DODA, CYP76AD1). | Various researchers |

| 2010s-Present | Unraveling the regulatory networks involving transcription factors (e.g., MYB) and hormones. | Various researchers |

The Chemical Core: Betalain Structure and Properties

Betalains are derived from the amino acid tyrosine.[3] The core structure of all betalains is betalamic acid, which condenses with either cyclo-DOPA (3,4-dihydroxy-L-phenylalanine) to form red-violet betacyanins, or with various amino acids and amines to produce yellow-orange betaxanthins.[8]

Quantitative Physicochemical Properties of Betalains

The distinct chemical structures of betalains give rise to their unique spectral and stability properties. The following tables summarize key quantitative data for this pigment class.

Table 1: Spectroscopic Properties of Major Betalains

| Pigment Class | Representative Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| Betacyanins | Betanin | 535-542 | ~60,000 |

| Amaranthin | ~536 | Not widely reported | |

| Betaxanthins | Vulgaxanthin I | ~477 | ~48,000 |

| Indicaxanthin | ~482 | Not widely reported |

Table 2: Stability of Betalains under Various Conditions

| Condition | Effect on Betalains | Optimal Range/Notes |

| pH | Generally stable in the pH range of 3 to 7.[9] Color can shift and degradation can occur outside this range. | Optimal stability is often observed between pH 4 and 6. |

| Temperature | Susceptible to thermal degradation, especially at temperatures above 50°C. | Degradation follows first-order kinetics. |

| Light | Can be degraded by light exposure. | Storage in dark conditions is recommended. |

| Oxygen | The presence of oxygen can accelerate degradation. | Anaerobic conditions can improve stability. |

Biosynthesis and its Regulation: A Complex Network

The production of betalains in plants is a finely tuned process involving a dedicated biosynthetic pathway and a complex regulatory network that responds to both developmental cues and environmental stimuli.

The Betalain Biosynthetic Pathway

The journey from the amino acid tyrosine to the vibrant betalain pigments involves a series of enzymatic and spontaneous reactions.

Caption: The core biosynthetic pathway of betalains starting from tyrosine.

Regulatory Signaling Pathways

The expression of genes encoding the biosynthetic enzymes is controlled by a network of signaling pathways, ensuring that pigment production occurs at the right time and in the right tissues. Key regulators include transcription factors from the MYB family, as well as hormonal signals and light.[10][11][12]

Caption: Simplified overview of the regulatory network controlling betalain biosynthesis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of betalains.

Spectrophotometric Quantification of Betacyanins and Betaxanthins

Principle: This method relies on the distinct absorption maxima of betacyanins and betaxanthins in the visible spectrum to quantify their concentrations in a sample extract.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Plant tissue sample

-

Extraction solvent (e.g., 80% methanol (B129727) in water)

-

Phosphate (B84403) buffer (pH 6.5)

Procedure:

-

Extraction: Homogenize a known weight of plant tissue in the extraction solvent. Centrifuge the mixture to pellet solid debris and collect the supernatant.

-

Dilution: Dilute the supernatant with phosphate buffer (pH 6.5) to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).

-

Spectrophotometric Measurement: Measure the absorbance of the diluted extract at the absorption maxima for betacyanins (~538 nm) and betaxanthins (~480 nm). Also, measure the absorbance at 600 nm to correct for background turbidity.

-

Calculation: Calculate the concentration of betacyanins (BC) and betaxanthins (BX) using the following formulas, which incorporate the molar extinction coefficients:

-

BC (mg/L) = [(A_538 - A_600) * DF * MW * 1000] / (ε * l)

-

BX (mg/L) = [(A_480 - A_600) * DF * MW * 1000] / (ε * l) Where:

-

A = Absorbance at the specified wavelength

-

DF = Dilution factor

-

MW = Molecular weight (Betanin: 550 g/mol ; Vulgaxanthin I: 308 g/mol )

-

ε = Molar extinction coefficient (Betanin: ~60,000 L·mol⁻¹·cm⁻¹; Vulgaxanthin I: ~48,000 L·mol⁻¹·cm⁻¹)

-

l = Path length of the cuvette (cm)

-

-

High-Performance Liquid Chromatography (HPLC) for Betalain Analysis

Principle: HPLC provides a powerful method for the separation, identification, and quantification of individual betalain compounds within a complex mixture.

Materials:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

Reversed-phase C18 column

-

Mobile phase A: 1% formic acid in water

-

Mobile phase B: 1% formic acid in acetonitrile

-

Sample extract (prepared as in the spectrophotometric method)

Procedure:

-

Sample Preparation: Filter the sample extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. A common starting point is a linear gradient from 5% to 30% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 538 nm for betacyanins and 480 nm for betaxanthins.

-

-

Data Analysis: Identify individual betalains by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of standards.

In Vitro Assay for DOPA 4,5-Dioxygenase (DODA) Activity

Principle: This assay measures the activity of the DODA enzyme by detecting the formation of its product, betalamic acid, from the substrate L-DOPA.

Materials:

-

Crude protein extract containing DODA or purified DODA enzyme

-

L-DOPA solution

-

Ascorbic acid

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Spectrophotometer or HPLC system

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, L-DOPA, and ascorbic acid (to prevent non-enzymatic oxidation of L-DOPA).

-

Enzyme Addition: Initiate the reaction by adding the crude protein extract or purified DODA enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Detection of Betalamic Acid:

-

Spectrophotometrically: Monitor the increase in absorbance at the λmax of betalamic acid (~424 nm).

-

By HPLC: Stop the reaction (e.g., by adding acid) and analyze the formation of betalamic acid by HPLC as described previously.

-

-

Activity Calculation: Calculate the enzyme activity based on the rate of product formation.

Conclusion

The discovery and elucidation of the structure and biosynthesis of betalains stand as a significant achievement in the field of natural product chemistry. From their initial misidentification to their current status as a unique class of pigments with potential applications in the food and pharmaceutical industries, the journey of betalain research has been one of scientific curiosity and meticulous investigation. This technical guide provides a comprehensive overview of this journey, offering valuable data and methodologies for researchers and professionals seeking to explore the fascinating world of these vibrant plant pigments. The ongoing research into the intricate regulatory networks that control their production promises to unlock further secrets of betalain biology and pave the way for new applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Betalain - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Biosynthesis of Betalains Elicited by Methyl Jasmonate in Two Species of Alternanthera Genus: Antagonistic Regulations Result in Increase of Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anthocyanin synthesis potential in betalain-producing Caryophyllales plants - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of Betanin: A Technical Guide for Researchers

Abstract

Betanin, the principal betacyanin pigment found in plants of the order Caryophyllales, plays a multifaceted role in plant physiology, extending far beyond its function as a simple colorant. This technical guide provides an in-depth exploration of the physiological importance of betanin, with a focus on its biosynthesis, its critical role in mitigating abiotic and biotic stress through potent antioxidant activity, and its potential as a signaling molecule. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation into this versatile chromoalkaloid.

Introduction